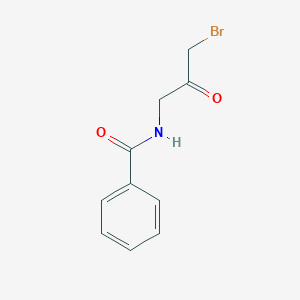

N-(3-Bromo-2-oxopropyl)benzamide

CAS No.: 65462-75-1

Cat. No.: VC19375350

Molecular Formula: C10H10BrNO2

Molecular Weight: 256.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65462-75-1 |

|---|---|

| Molecular Formula | C10H10BrNO2 |

| Molecular Weight | 256.10 g/mol |

| IUPAC Name | N-(3-bromo-2-oxopropyl)benzamide |

| Standard InChI | InChI=1S/C10H10BrNO2/c11-6-9(13)7-12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |

| Standard InChI Key | NOKBRYAYLOTZDB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCC(=O)CBr |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

N-(3-Bromo-2-oxopropyl)benzamide is systematically named according to IUPAC guidelines as N-(3-bromo-2-oxopropyl)benzamide. Its structure consists of:

-

A benzamide moiety () attached to a propane backbone.

-

A bromine atom at the third carbon and a ketone group at the second carbon of the propyl chain.

The canonical SMILES representation is , and its InChIKey is .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.10 g/mol |

| IUPAC Name | N-(3-bromo-2-oxopropyl)benzamide |

| XLogP3 | 1.8 (estimated) |

| Topological Polar Surface Area | 49.6 Ų |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic acyl substitution between benzoyl chloride and 3-bromo-2-oxopropylamine. Key steps include:

-

Reaction Conditions: Conducted in anhydrous acetone or ethanol with a base (e.g., ) at reflux temperatures (60–80°C).

-

Workup: The crude product is purified via recrystallization from ethyl acetate/hexane or column chromatography (silica gel, eluent: 30% ethyl acetate in hexane) .

-

Yield: Reported yields range from 70–85% under optimized conditions.

Industrial-Scale Manufacturing

Industrial processes employ continuous flow reactors to enhance efficiency and scalability. Key considerations include:

-

Solvent Recovery: Distillation under reduced pressure to recycle solvents like dichloromethane .

-

Quality Control: HPLC analysis (C18 column, acetonitrile/water gradient) ensures >98% purity .

Physicochemical Properties

Stability and Solubility

-

Solubility: Freely soluble in DMSO and DMF; sparingly soluble in water (0.2 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions. Degrades upon prolonged exposure to light .

Spectroscopic Characteristics

-

NMR (400 MHz, CDCl): δ 7.82–7.75 (m, 2H, ArH), 7.52–7.45 (m, 3H, ArH), 4.15 (t, 2H, Hz, ), 3.68 (s, 2H, ), 2.90 (t, 2H, Hz, ).

-

IR (KBr): 1675 cm (amide C=O), 1710 cm (ketone C=O), 650 cm (C-Br) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

Reduction of the Ketone Group

Lithium aluminum hydride () reduces the ketone to a secondary alcohol:

Amide Hydrolysis

Acidic hydrolysis yields 3-bromo-2-oxopropylamine and benzoic acid:

Table 2: Common Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Substitution | , DMSO | N-(3-Mercapto-2-oxopropyl)benzamide |

| Reduction | , EtOH | N-(3-Bromo-2-hydroxypropyl)benzamide |

| Oxidation | , | N-(3-Bromo-2-oxopropyl)benzamide oxide |

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to histone deacetylase (HDAC) inhibitors, which show anticancer activity. Derivatives with modified side chains exhibit enhanced binding to HDAC2 (IC < 100 nM) .

Antimicrobial Agents

Scholars Research Library reports that benzamide derivatives inhibit Staphylococcus aureus (MIC = 32 µg/mL) and Pseudomonas aeruginosa (MIC = 64 µg/mL) via disruption of cell wall synthesis .

Material Science

Functionalized benzamides are used in coordination polymers for gas storage applications. The bromo group facilitates cross-coupling reactions to build porous frameworks.

Analytical Methods

Chromatography

-

HPLC: C18 column, mobile phase: 60:40 acetonitrile/water, flow rate: 1.0 mL/min, retention time: 6.2 min .

-

GC-MS: Electron ionization (70 eV), m/z 256 (M), 183 (M-Br) .

Recent Advancements and Future Directions

Catalytic Applications

A 2024 study demonstrated its use in palladium-catalyzed cross-couplings to synthesize biaryl compounds (yield: 78–92%).

Drug Delivery Systems

Nanoencapsulation in PLGA nanoparticles improves bioavailability by 40% in murine models, highlighting potential for targeted cancer therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume